molecular formula C9H12ClNO2 B13594674 (2s)-2-Amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol

(2s)-2-Amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol

Cat. No.: B13594674
M. Wt: 201.65 g/mol
InChI Key: LDQXBBXUWXPXFE-MRVPVSSYSA-N
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Description

(2s)-2-Amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol is a chemical compound with a complex structure that includes an amino group, a chloro-substituted aromatic ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2s)-2-Amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-2-methoxybenzaldehyde and glycine.

    Condensation Reaction: The aldehyde group of 4-chloro-2-methoxybenzaldehyde reacts with the amino group of glycine under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2s)-2-Amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amino group or the aromatic ring.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

(2s)-2-Amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2s)-2-Amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the aromatic ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2s)-2-Amino-2-(4-chlorophenyl)ethan-1-ol: Lacks the methoxy group, which may affect its reactivity and binding properties.

    (2s)-2-Amino-2-(4-methoxyphenyl)ethan-1-ol: Lacks the chloro group, which may influence its chemical behavior and applications.

    (2s)-2-Amino-2-(4-chloro-2-methylphenyl)ethan-1-ol: The presence of a methyl group instead of a methoxy group can alter its physical and chemical properties.

Uniqueness

(2s)-2-Amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol is unique due to the presence of both chloro and methoxy groups on the aromatic ring. This combination of functional groups provides distinct chemical reactivity and binding properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

(2S)-2-amino-2-(4-chloro-2-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12ClNO2/c1-13-9-4-6(10)2-3-7(9)8(11)5-12/h2-4,8,12H,5,11H2,1H3/t8-/m1/s1

InChI Key

LDQXBBXUWXPXFE-MRVPVSSYSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)Cl)[C@@H](CO)N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(CO)N

Origin of Product

United States

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